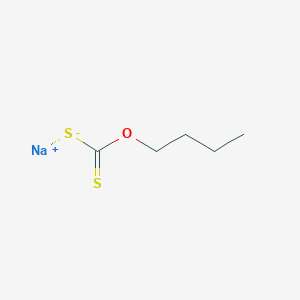

sodium;butoxymethanedithioate

Overview

Description

Mechanism of Action

Target of Action

The primary targets of Sodium butylxanthate are sulfide ores, particularly those of non-ferrous and rare metals . It acts as a collector in the flotation process, demonstrating strong collecting ability and good selective performance .

Mode of Action

Sodium butylxanthate interacts with its targets through a process known as adsorption . This process involves the compound adhering to the surface of the sulfide ores, altering their hydrophobicity and enabling their separation from the ore slurry during the flotation process . The adsorption of Sodium butylxanthate onto the surface of bornite, for instance, has been found to conform to the second-order kinetic equation, indicating a multimolecular layer adsorption .

Biochemical Pathways

The compound’s adsorption onto the surface of sulfide ores alters the ores’ hydrophobicity, enabling their separation from the ore slurry during the flotation process .

Pharmacokinetics

Studies on its adsorption kinetics have shown that the reaction of sodium butylxanthate on the surface of bornite conforms to the second-order kinetic equation .

Result of Action

The primary result of Sodium butylxanthate’s action is the successful separation of valuable minerals from ores. For instance, in the flotation of bornite, the recovery rate was found to be highest when the pH was 9 in a Sodium butylxanthate solution . The adsorption products of Sodium butylxanthate on the bornite surface were identified as cupric butyl xanthate, ferric butyl xanthate, and dixanthogen .

Action Environment

The action of Sodium butylxanthate is influenced by various environmental factors, including pH and the presence of other ions. For instance, the recovery rate of bornite was found to be highest when the pH was 9 in a Sodium butylxanthate solution . Additionally, the presence of other ions in the solution can affect the compound’s adsorption and subsequent action .

Biochemical Analysis

Biochemical Properties

Sodium butylxanthate interacts with various biomolecules during its application in ore flotation. It is known to react with the surface of minerals like bornite, forming products such as cupric butyl xanthate and ferric butyl xanthate . The nature of these interactions is chemisorption, which is spontaneous and involves the formation of a chemical bond between the sodium butylxanthate and the mineral surface .

Cellular Effects

The cellular effects of sodium butylxanthate are primarily observed in the context of its interaction with mineral surfaces. It is not typically involved in influencing cell function, cell signaling pathways, gene expression, or cellular metabolism. Its role in the flotation process can indirectly affect the environment of microorganisms present in the mineral processing wastewater .

Molecular Mechanism

Sodium butylxanthate exerts its effects at the molecular level through its interactions with mineral surfaces. It adsorbs onto the surface of minerals like bornite, leading to the formation of products such as cupric butyl xanthate and ferric butyl xanthate . This process is facilitated by the presence of hydroxyl radicals .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium butylxanthate have been observed over time in the context of mineral flotation. It has been found that the recovery rate of minerals was highest when the pH was 9 in a sodium butylxanthate solution . Over time, the sodium butylxanthate adsorbs onto the mineral surface, with the maximum adsorption rate constant being 0.30 g/(10^-6 mol·min), and the equilibrium adsorption capacity being 2.70×10^-6 mol/g .

Metabolic Pathways

Sodium butylxanthate is not typically involved in metabolic pathways within biological organisms. Its primary function is in the industrial process of mineral flotation, where it interacts with mineral surfaces rather than biological enzymes or cofactors .

Transport and Distribution

In the context of mineral flotation, sodium butylxanthate is distributed in the flotation solution and transported to the mineral surfaces where it adsorbs and exerts its effects . It does not typically interact with transporters or binding proteins within biological systems.

Subcellular Localization

Sodium butylxanthate does not have a known subcellular localization as it is not typically found within biological cells. Its primary function is in the industrial process of mineral flotation .

Preparation Methods

Synthetic Routes and Reaction Conditions

sodium;butoxymethanedithioate can be synthesized by reacting carbon disulfide with sodium hydroxide and butanol . The reaction typically involves dissolving carbon disulfide in ethanol, followed by the addition of sodium hydroxide solution . The reaction is carried out at room temperature or with slight heating to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity . The product is then purified and dried to obtain the final compound in its solid form .

Chemical Reactions Analysis

Types of Reactions

sodium;butoxymethanedithioate undergoes various chemical reactions, including:

Oxidation: It can react with oxygen to form sulfur dioxide and carbon disulfide.

Substitution: It can participate in substitution reactions where the butyl group is replaced by other alkyl or aryl groups.

Elimination: It can undergo elimination reactions to form 1,3-dienes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen and halogens for oxidation reactions, and alkyl halides for substitution reactions . The reactions are typically carried out under mild conditions, often at room temperature or with slight heating .

Major Products

The major products formed from these reactions include sulfur dioxide, carbon disulfide, and various substituted carbonodithioic acid esters .

Scientific Research Applications

sodium;butoxymethanedithioate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Sodium ethyl xanthate: Similar in structure but with an ethyl group instead of a butyl group.

Sodium isobutyl xanthate: Similar in structure but with an isobutyl group.

Sodium amyl xanthate: Similar in structure but with an amyl group.

Uniqueness

sodium;butoxymethanedithioate is unique due to its specific butyl group, which imparts distinct chemical properties and reactivity compared to other xanthates . This uniqueness makes it particularly effective as a flotation agent and vulcanization accelerator .

Biological Activity

Sodium butoxymethanedithioate, commonly referred to as sodium butyl xanthate (NaBX), is a synthetic compound with significant applications in mineral processing and potential biological activities. This article delves into the biological activity of NaBX, exploring its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

Sodium butyl xanthate is characterized by its unique chemical structure, which includes:

- Butyl Group : A four-carbon chain that enhances the hydrophobic properties of the molecule.

- Xanthate Group : Comprising a carbon atom doubly bonded to oxygen and connected to two sulfur atoms, this group is crucial for the compound's reactivity and interaction with metal ions.

The molecular formula of sodium butyl xanthate is .

The biological activity of sodium butoxymethanedithioate is primarily attributed to its ability to form complexes with metal ions and its interactions with biological systems. The xanthate group can chelate metal cations, which may influence various biochemical pathways.

Key Mechanisms:

- Chelation : The compound can form stable complexes with transition metals, potentially affecting enzyme activity and cellular processes.

- Antioxidant Activity : Some studies suggest that NaBX may exhibit antioxidant properties, helping to mitigate oxidative stress in biological systems.

Biological Activities

Research has indicated several potential biological activities associated with sodium butyl xanthate:

1. Antibacterial Properties

Studies have shown that NaBX possesses antibacterial activity against various pathogenic bacteria. The mechanism may involve disrupting bacterial cell membranes or interfering with metabolic processes.

2. Anticancer Effects

Preliminary research suggests that sodium butyl xanthate may have anticancer properties. It has been observed to induce apoptosis (programmed cell death) in certain cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation.

3. Immunomodulatory Effects

NaBX has been studied for its potential to modulate immune responses. It may enhance the activity of immune cells, providing a therapeutic avenue for conditions characterized by immune dysfunction.

Case Studies and Research Findings

Several studies have investigated the biological effects of sodium butyl xanthate:

| Study | Findings | Relevance |

|---|---|---|

| Study 1 | Demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus. | Suggests potential use as an antimicrobial agent. |

| Study 2 | Showed that NaBX induces apoptosis in breast cancer cell lines through oxidative stress mechanisms. | Indicates possible application in cancer therapy. |

| Study 3 | Found that NaBX enhances phagocytic activity of macrophages in vitro. | Supports its role as an immunomodulator. |

Safety and Toxicity

Despite its potential benefits, sodium butyl xanthate is considered hazardous due to its irritant properties and potential toxicity upon decomposition, releasing harmful gases such as hydrogen sulfide (H₂S) . Safety precautions are necessary when handling this compound in both laboratory and industrial settings.

Properties

IUPAC Name |

sodium;butoxymethanedithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS2.Na/c1-2-3-4-6-5(7)8;/h2-4H2,1H3,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJRIJBGDLLRAE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=S)[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NaOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

110-50-9 (Parent) | |

| Record name | Sodium butylxanthate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9059705 | |

| Record name | Carbonodithioic acid, O-butyl ester, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141-33-3 | |

| Record name | Sodium butylxanthate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonodithioic acid, O-butyl ester, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonodithioic acid, O-butyl ester, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-butyl hydrogen dithiocarbonate , sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM BUTYLXANTHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4BJ9A4T8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Sodium butylxanthate facilitate the separation of copper from wastewater in the mining industry?

A1: Sodium butylxanthate acts as a collector in the flotation process. [] It preferentially adsorbs onto the surface of copper sulfide particles present in the wastewater. This adsorption renders the copper sulfide particles hydrophobic, meaning they repel water. When air is bubbled through the wastewater, the hydrophobic copper sulfide particles attach to the air bubbles and rise to the surface, forming a froth layer. This froth, enriched with copper sulfide, can then be skimmed off, effectively separating copper from the wastewater. []

Q2: Does Sodium butylxanthate interact with other metals present in acidic mine wastewater, such as iron?

A2: Research suggests that Sodium butylxanthate exhibits selectivity towards copper over iron in acidic solutions. In a study using simulated acidic mine wastewater, Sodium butylxanthate effectively removed copper (up to 99.7%) while leaving iron largely unaffected at a pH of 2.0. [] This selective interaction is crucial for achieving efficient separation and recovery of specific metals from complex mixtures.

Q3: Aside from its use in copper recovery, are there other applications of Sodium butylxanthate in mineral processing?

A3: Yes, Sodium butylxanthate is a versatile collector used in the flotation of various sulfide minerals. Research indicates its potential in separating copper-gold sulfide ores from pyrite, another sulfide mineral commonly found alongside valuable ores. [] This application highlights its importance in enhancing the efficiency and selectivity of mineral separation processes, ultimately contributing to more sustainable mining practices.

Q4: What are the potential environmental implications of using Sodium butylxanthate in mining operations?

A4: While Sodium butylxanthate plays a crucial role in mineral processing, its release into the environment raises concerns due to its potential toxicity. Studies have investigated the impact of mineral flotation reagents, including Sodium butylxanthate, on the activity of Thiobacillus ferrooxidans, a bacterium crucial for the natural cycling of iron and sulfur. [] Understanding the effects of such reagents on microbial communities is vital for assessing the environmental risks associated with mining operations and developing strategies for their mitigation.

Q5: Are there ongoing research efforts focused on understanding the degradation of Sodium butylxanthate in wastewater?

A5: Yes, researchers are actively exploring methods to degrade Sodium butylxanthate in flotation wastewater and mitigate its environmental impact. One study investigated the use of natural pyrite combined with visible light-assisted advanced oxidation processes for this purpose. [] This line of research seeks to develop sustainable and efficient ways to treat wastewater from mining operations, minimizing the ecological footprint of these industrial processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.